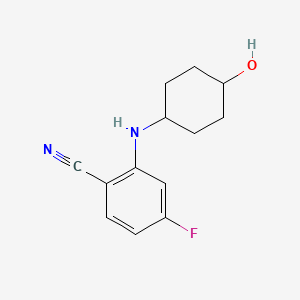

4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile

Description

Properties

IUPAC Name |

4-fluoro-2-[(4-hydroxycyclohexyl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c14-10-2-1-9(8-15)13(7-10)16-11-3-5-12(17)6-4-11/h1-2,7,11-12,16-17H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYWJAVTJZHCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=C(C=CC(=C2)F)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile typically involves multiple steps, starting with the preparation of the fluoro-substituted benzene ringThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where the fluoro group can be replaced by other substituents under appropriate conditions.

Scientific Research Applications

4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential in modulating cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups or ring systems:

Key Observations:

- Substituent Impact on Polarity: The hydroxyl group in the target compound and 2-fluoro-4-(hydroxymethyl)benzonitrile enhances hydrophilicity compared to non-polar analogues like 4-(trans-4-propylcyclohexyl)-2-fluorobenzonitrile .

Physicochemical Properties

While direct data for the target compound are unavailable, comparisons with analogues suggest:

- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility relative to fully hydrophobic derivatives (e.g., 4-(trans-4-propylcyclohexyl)-2-fluorobenzonitrile ).

- Thermal Stability : Compounds with rigid cyclohexyl groups (e.g., bicyclohexyl derivatives ) exhibit higher thermal stability, making them suitable for liquid crystal applications.

Biological Activity

4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H14FN2O

- Molecular Weight : 232.26 g/mol

- CAS Number : 1008414-99-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly regarding its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have demonstrated that compounds structurally related to benzonitriles exhibit significant antibacterial effects. For example, a related compound, IITR00210, has shown broad-spectrum activity against enteric pathogens, including multidrug-resistant strains. This compound operates through mechanisms that induce cell envelope stress and disrupt the proton motive force (PMF), leading to bacterial cell death .

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Antibacterial | Induces cell envelope stress | Potent against enteropathogens |

| Anticancer | Inhibits tumor growth | Effective in various cancer models |

Case Studies and Research Findings

-

Study on Antibacterial Efficacy :

- A study published in December 2023 highlighted the effectiveness of a benzonitrile derivative against Gram-negative bacteria. The compound exhibited a reduction in bacterial counts greater than 3 Log CFU in time-kill assays, demonstrating its potential as a therapeutic agent against resistant strains .

- Mechanistic Insights :

- Potential in Cancer Therapy :

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity reported in analogs ).

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with OSHA-compliant sensors .

- Storage : Store in amber glass vials under nitrogen at 4°C to prevent hydrolysis of the nitrile group .

Emergency Measures : For spills, neutralize with 10% NaHCO₃, then absorb with vermiculite. Dispose as hazardous waste (EPA guidelines) .

How does the nitrile group influence the compound’s physicochemical properties?

Q. Basic

- Polarity : The nitrile increases logP by ~0.5 compared to non-cyano analogs, balancing solubility and membrane permeability .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; stabilize buffers at pH 6–8 during biological assays .

- Spectroscopic Identification : FT-IR shows a sharp C≡N stretch at 2230 cm⁻¹; ¹³C NMR confirms the nitrile carbon at δ 118–120 ppm .

What in vitro models are optimal for evaluating this compound’s anticancer potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.